molecular formula C4H4N2O4S2 B3053729 3-Thiophenesulfonamide, 5-nitro- CAS No. 55673-75-1

3-Thiophenesulfonamide, 5-nitro-

Cat. No.: B3053729
CAS No.: 55673-75-1
M. Wt: 208.2 g/mol
InChI Key: IAGFZPWQHMBBJP-UHFFFAOYSA-N
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Description

3-Thiophenesulfonamide, 5-nitro- is a chemical compound with the molecular formula C4H4N2O4S2 and a molecular weight of 208.22 . It’s a versatile material used in scientific research and exhibits intriguing properties, making it ideal for various applications such as drug synthesis, organic optoelectronics, and catalysis.


Molecular Structure Analysis

The molecular structure of 3-Thiophenesulfonamide, 5-nitro- consists of a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The compound also contains a sulfonamide functional group, which is a major building block for many therapeutic molecules .

Scientific Research Applications

Synthesis and Chemical Applications

  • Facile Synthesis of 3-Nitro-2-Substituted Thiophenes : A novel approach for synthesizing 3-nitro-2-substituted thiophenes has been developed, using a tandem Michael-intramolecular Henry reaction followed by microwave irradiation on acidic alumina with chloranil. This method offers a clean and rapid synthesis process with minimal requirement for purification (Cornelius J O' Connor et al., 2010).
  • One-Pot Synthesis of 3-Nitrothiophene and 3-Nitro-2-Substituted Thiophenes : An efficient one-pot synthesis method for 3-nitrothiophene and various 3-nitro-2-substituted thiophenes has been developed. This process allows for complete regiocontrol and simplifies the post-synthetic applications (Neasa McNabola et al., 2015).

Biochemical Research

  • Carbonic Anhydrase Inhibitors : 5-Substituted 3-thiophenesulfonamides, including variants of 3-Thiophenesulfonamide, 5-nitro-, have been shown to effectively inhibit carbonic anhydrase II in vitro, displaying significant potential for various biochemical applications (K. Chow et al., 1996).

Materials Science and Electronic Applications

  • Molecular Diode Driven by Charge-Induced Conformational Changes : A molecular diode exhibiting charge-induced conformational switching and rectifying behavior has been developed using the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, highlighting the potential electronic applications of similar nitro-substituted thiophenes (P. Derosa et al., 2003).

Future Directions

Thiophene and its substituted derivatives, including 3-Thiophenesulfonamide, 5-nitro-, show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

5-nitrothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H,(H2,5,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFZPWQHMBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204195
Record name 3-Thiophenesulfonamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-75-1
Record name 3-Thiophenesulfonamide, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenesulfonamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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